molecular formula C14H21I B14523445 4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane) CAS No. 62947-56-2

4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)

Cat. No.: B14523445
CAS No.: 62947-56-2
M. Wt: 316.22 g/mol
InChI Key: XSXORYPLVJADOZ-UHFFFAOYSA-N
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Description

4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane) is a halogenated derivative of the bicyclo[2.2.1]heptane (norbornane) framework, characterized by an iodine atom at the 4-position and a dimeric structure linked via a 1,1'-bond. The norbornane core is renowned for its rigid, boat-like geometry, which imparts exceptional thermal stability and steric constraints, making it valuable in materials science and energetic compounds .

Properties

CAS No.

62947-56-2

Molecular Formula

C14H21I

Molecular Weight

316.22 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C14H21I/c15-14-7-5-13(10-14,6-8-14)12-3-1-11(9-12)2-4-12/h11H,1-10H2

InChI Key

XSXORYPLVJADOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C34CCC(C3)(CC4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of 1,1’-bi(bicyclo[2.2.1]heptane). One common method is the electrophilic substitution reaction where iodine is introduced to the bicyclo[2.2.1]heptane core. This can be achieved using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Key Research Findings

  • Energetic Properties: Norbornane derivatives with nitro or iodine groups exhibit high detonation velocities (D: 9.2 km/s) and pressures (P: 38 GPa), outperforming many traditional explosives .
  • Environmental Impact : Iodo compounds may pose higher toxicity risks compared to bromo/chloro analogues, necessitating careful handling .

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